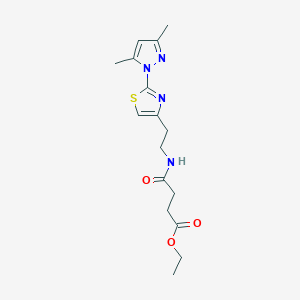
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide, also known as FMPEB, is a chemical compound that has been widely used in scientific research. It belongs to the family of photoactivatable compounds, which can be activated by light to induce specific biological responses.
Mecanismo De Acción
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide acts as a photoactivatable crosslinker, which means that it can covalently link two molecules together upon activation by light. It contains a ketone group that can undergo a photochemical reaction to form a highly reactive species that can react with nearby nucleophiles, such as amino or thiol groups. This reaction leads to the formation of a covalent bond between the two molecules, which can be used to study protein-protein interactions or to immobilize proteins onto surfaces.
Biochemical and Physiological Effects
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide has been shown to have various biochemical and physiological effects depending on the system being studied. For example, it has been used to induce neurotransmitter release in neurons, to activate ion channels in muscle cells, and to crosslink proteins in vitro. Its effects are highly dependent on the wavelength and intensity of the light used to activate it, as well as the concentration and localization of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide is its high spatial and temporal resolution, which allows researchers to precisely control the location and duration of its action. This is particularly useful for studying complex biological processes that involve multiple components and interactions. However, 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide also has some limitations, including its potential toxicity, the need for specialized equipment and expertise to use it, and the difficulty of interpreting the results obtained due to the complexity of the system being studied.
Direcciones Futuras
There are many potential future directions for 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide research. One area of interest is the development of new photoactivatable compounds with improved properties, such as higher efficiency, lower toxicity, and broader applicability. Another area of interest is the application of 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide in vivo, which would require the development of new delivery methods and imaging techniques. Finally, 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide could be used to study complex biological systems, such as neuronal circuits or protein networks, to gain a better understanding of their function and regulation.
Conclusion
In conclusion, 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide is a photoactivatable compound that has been widely used in scientific research to study various biological processes. Its high spatial and temporal resolution makes it a powerful tool for manipulating and controlling cellular activity. However, its potential toxicity and limitations should be taken into account when interpreting the results obtained. There are many potential future directions for 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide research, which could lead to new insights into the function and regulation of complex biological systems.
Métodos De Síntesis
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide can be synthesized using a multi-step process that involves the reaction of 2-bromoacetophenone with 2-methylpyridine, followed by the reaction of the resulting intermediate with 9H-fluorene. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide has been extensively used in scientific research to study various biological processes, including neurotransmitter release, ion channel function, and protein-protein interactions. It has been used as a tool to manipulate and control cellular activity with high spatial and temporal resolution. 1-(9H-2-fluorenyl)-2-(2-methyl-1-pyridiniumyl)-1-ethanone bromide can be activated by light, which allows researchers to precisely control the location and duration of its action.
Propiedades
IUPAC Name |
1-(9H-fluoren-2-yl)-2-(2-methylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO.BrH/c1-15-6-4-5-11-22(15)14-21(23)17-9-10-20-18(13-17)12-16-7-2-3-8-19(16)20;/h2-11,13H,12,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQPDMILGJECPY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980269.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2980270.png)



![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)
![methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate](/img/structure/B2980279.png)


![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)
![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)